molecular formula C6H3F4NO B3040801 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine CAS No. 24191-31-9

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine

Cat. No.: B3040801
CAS No.: 24191-31-9
M. Wt: 181.09 g/mol
InChI Key: FGZALLPJHJIGGQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative characterized by the presence of four fluorine atoms and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to achieve selective fluorination at the desired positions on the pyridine ring. The hydroxymethyl group can then be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The hydroxymethylation step can be optimized using high-pressure reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)phenylboronic acid
  • 5-(Hydroxymethyl)furfural
  • 4-(Hydroxymethyl)tetrahydropyran

Comparison: 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine is unique due to its tetrafluorinated pyridine ring, which imparts distinct chemical properties compared to other hydroxymethyl derivatives. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,3,5,6-tetrafluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZALLPJHJIGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NC(=C1F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine

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